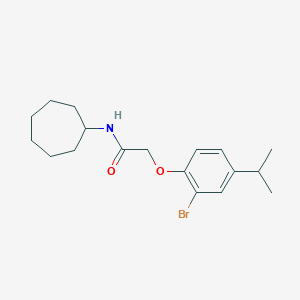

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of drugs known as designer drugs, which are created to mimic the effects of other drugs while avoiding legal restrictions. AH-7921 has been shown to have potent analgesic effects in animal studies, and it has been used in scientific research to study the mechanisms of opioid action and to develop new treatments for pain.

Mechanism of Action

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide acts as an agonist at the mu-opioid receptor, which is the primary target of most opioid analgesics. By binding to this receptor, 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide produces a range of effects, including pain relief, sedation, and euphoria. It also activates other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its addictive properties.

Biochemical and Physiological Effects:

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide produces a range of biochemical and physiological effects in the body, including pain relief, sedation, and euphoria. It also produces respiratory depression, which is a common side effect of opioid analgesics. In addition, 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide can cause nausea, vomiting, constipation, and other gastrointestinal effects.

Advantages and Limitations for Lab Experiments

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it has potent analgesic effects, which can be useful for studying the mechanisms of pain and developing new treatments for pain. Another advantage is that it is relatively easy to synthesize and can be obtained in pure form for use in experiments. However, one limitation is that it is a synthetic opioid and may not accurately reflect the effects of natural opioids in the body. Another limitation is that it has addictive properties and may be difficult to control in laboratory settings.

Future Directions

There are several future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide. One direction is to study its interactions with other neurotransmitter systems in the brain, including the glutamate and GABA systems. Another direction is to develop new treatments for pain that target the mu-opioid receptor but do not produce the same side effects as traditional opioids. Finally, future research could focus on developing new synthetic opioids that have improved safety and efficacy profiles compared to existing opioids.

Synthesis Methods

The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide involves several steps, including the reaction of 2-bromo-4-isopropylphenol with cycloheptylamine to form the corresponding amine, which is then acetylated with acetic anhydride to form the final product. The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide has been used in scientific research to study the mechanisms of opioid action and to develop new treatments for pain. It has been shown to be a potent analgesic in animal studies, and it has been used to study the interactions between opioid receptors and other neurotransmitter systems in the brain. 2-(2-bromo-4-isopropylphenoxy)-N-cycloheptylacetamide has also been used in studies of drug abuse and addiction, as it has been shown to have addictive properties similar to other opioids.

properties

Molecular Formula |

C18H26BrNO2 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-(2-bromo-4-propan-2-ylphenoxy)-N-cycloheptylacetamide |

InChI |

InChI=1S/C18H26BrNO2/c1-13(2)14-9-10-17(16(19)11-14)22-12-18(21)20-15-7-5-3-4-6-8-15/h9-11,13,15H,3-8,12H2,1-2H3,(H,20,21) |

InChI Key |

LPHWIISNCLEIPV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCCCC2)Br |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCCCC2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)

![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)

![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)

![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)

![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)

![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B296615.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B296616.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B296621.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-methyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296623.png)